molecular formula C4HBr2ClS B1655142 2,5-Dibromo-3-chlorothiophene CAS No. 32431-91-7

2,5-Dibromo-3-chlorothiophene

Cat. No.: B1655142
CAS No.: 32431-91-7
M. Wt: 276.38
InChI Key: PDFIWWRRJPGOEB-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-chlorothiophene is a chloro-substituted thiophene derivative. It is an electron-deficient compound that has been used in the synthesis of medium to wide bandgap polymer semiconductors . This compound is particularly significant in the field of organic electronics due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-chlorothiophene typically involves the bromination of 3-chlorothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions must be carefully controlled to ensure the selective bromination at the 2 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-chlorothiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Techniques

2,5-Dibromo-3-chlorothiophene serves as a building block in the synthesis of various thiophene derivatives through methods such as:

  • Palladium-Catalyzed Suzuki Cross-Coupling Reactions : This method allows for the formation of arylated thiophenes with potential biological activities, including anti-thrombolytic and biofilm inhibition properties .
  • Direct Arylation Techniques : These techniques enable the creation of complex thiophene structures with high yields through the reaction with various heteroarenes .

Organic Electronics

This compound is widely utilized in the development of organic semiconductors for:

  • Organic Photovoltaics (OPVs) : It is used to synthesize polymer semiconductors that exhibit medium to wide bandgap properties, essential for efficient light absorption and charge transport in solar cells .
  • Organic Light Emitting Diodes (OLEDs) : The compound contributes to the fabrication of OLED materials, enhancing their efficiency and stability.
ApplicationDescriptionKey Benefits
Organic PhotovoltaicsUsed in polymer semiconductorsHigh efficiency, eco-friendly processing
Organic Light Emitting DiodesBuilding block for OLED materialsImproved efficiency and stability

Medicinal Chemistry

Recent studies have highlighted the potential medicinal applications of derivatives synthesized from this compound:

  • Antimicrobial Activity : Compounds derived from this thiophene have shown significant biofilm inhibition and anti-thrombolytic activities, making them candidates for treating infections and thrombotic conditions .
  • Anti-Cancer Properties : Certain derivatives have demonstrated promising anti-tumor activity against various cancer cell lines, indicating their potential as therapeutic agents .
CompoundActivity TypeIC50 Value
3-Hexyl-2,5-bis(4-(methylthio)phenyl)thiopheneAnti-tumor16 μM
2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiopheneBiofilm inhibitionHigh activity

Case Studies

  • Biofilm Inhibition Study :
    A study evaluated the biofilm inhibition activity of several thiophene derivatives synthesized from this compound. The results indicated a strong correlation between substituent types on the aromatic rings and their biofilm inhibition capabilities. The compound with electron-withdrawing groups exhibited the highest activity .
  • Anti-Thrombolytic Activity Evaluation :
    Derivatives were tested for their thrombolytic activities compared to standard drugs. The results showed that certain compounds achieved significant lysis percentages, suggesting their potential use in thrombolytic therapy .

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-chlorothiophene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing bromine and chlorine atoms makes the thiophene ring more reactive towards nucleophiles and electrophiles . This reactivity is exploited in various synthetic applications to form complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

Comparison

2,5-Dibromo-3-chlorothiophene is unique due to the presence of both bromine and chlorine atoms, which impart distinct electronic properties. Compared to 2,5-Dibromo-3-hexylthiophene, it is more electron-deficient, making it suitable for different types of electronic applications. 2,3-Dibromo-5-chlorothiophene, on the other hand, has a different substitution pattern, which affects its reactivity and applications .

Biological Activity

2,5-Dibromo-3-chlorothiophene is a synthetic compound belonging to the thiophene family, characterized by its electron-deficient nature due to the presence of bromine and chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number32431-91-7
Molecular FormulaC₄HBr₂ClS
Molecular Weight276.38 g/mol
Purity>97%
Melting Point24 °C - 25 °C
AppearanceOff-white powder/crystals

This compound primarily functions as a building block in the synthesis of organic semiconductors. Its electron-deficient properties allow it to interact with various biological membranes and cellular components, influencing several biochemical pathways:

  • Electron Donation : The compound can donate electrons to semiconductor materials, enhancing their electronic properties and efficiency in devices such as organic solar cells .
  • Cellular Interaction : It has been shown to affect cell signaling pathways and gene expression, potentially impacting cellular metabolism and energy production.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

  • Antitumor Activity : Studies indicate that derivatives of this compound exhibit significant anti-tumor properties against various cancer cell lines. For instance, 2,5-dibromo-3-phenylthiophene demonstrated efficacy against specific cancer types.
  • Hemolytic Activity : The compound exhibits moderate hemolytic activity, suggesting potential cytotoxic effects on red blood cells. This property is crucial for evaluating its safety profile in therapeutic applications .
  • Biofilm Inhibition : Recent studies have explored its effectiveness in inhibiting biofilm formation, which is essential in preventing infections caused by biofilm-forming bacteria .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the anti-tumor effects of various thiophene derivatives, including this compound. The results indicated a notable reduction in cell viability in multiple cancer cell lines, with IC50 values demonstrating its potency.
  • Hemolytic Activity Assessment :
    • Hemolytic assays were conducted using Triton X-100 as a control. The results showed that compounds similar to this compound exhibited varying degrees of hemolytic activity, with specific derivatives showing up to 15.91% lysis of red blood cells .
  • Biofilm Inhibition Studies :
    • In a series of experiments assessing biofilm inhibition, certain derivatives displayed significant activity against biofilm-forming pathogens. The presence of electron-withdrawing groups was correlated with enhanced inhibitory effects .

Properties

IUPAC Name

2,5-dibromo-3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFIWWRRJPGOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308157
Record name 2,5-Dibromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-91-7
Record name 2,5-Dibromo-3-chlorothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32431-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dibromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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